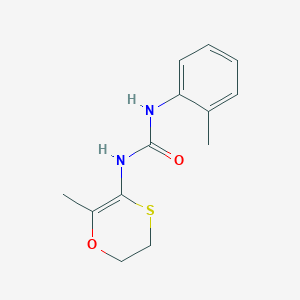
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both an oxathiin ring and a urea moiety, suggests potential biological activity and industrial utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable oxathiin derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be investigated for therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. They might serve as lead compounds for the development of new drugs with specific biological activities.
Industry
In the industrial sector, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea could be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxathiin ring and urea moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylphenyl)-N’-(2-methylphenyl)urea: Lacks the oxathiin ring, which may result in different biological activity.
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(phenyl)urea: Similar structure but with a different aromatic substituent.
Uniqueness
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is unique due to the presence of both the oxathiin ring and the urea moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88258-72-4 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
1-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)14-13(16)15-12-10(2)17-7-8-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16) |
InChI Key |
ZNEKEDFIRJEBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(OCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
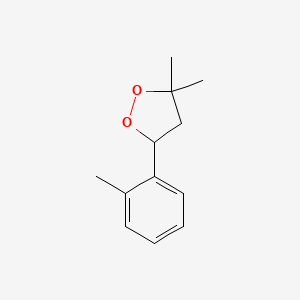
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
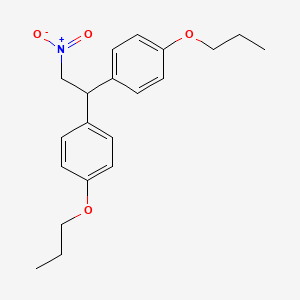
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)
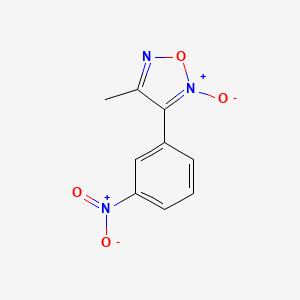
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
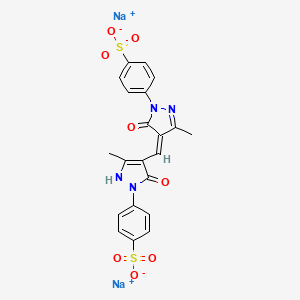

![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
